1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N3S/c1-34(2)22(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)33-23(35)32-20-14-18(24(26,27)28)13-19(15-20)25(29,30)31/h3-15,21-22H,1-2H3,(H2,32,33,35)/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOVNMFMGIVJT-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121228 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233369-41-9 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233369-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that thiourea derivatives are often used as organocatalysts in organic chemistry.
Mode of Action
The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding. This is a key feature of thiourea derivatives and is likely to be a significant part of the mode of action of this compound.
Biochemical Pathways
Thiourea derivatives are known to be used extensively in promoting organic transformations, suggesting that they may affect a wide range of biochemical pathways.
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthetic pathway likely involves:
- Formation of the thiourea moiety: Reaction between a suitable isothiocyanate and a dimethylamino-substituted phenyl compound.
- Introduction of trifluoromethyl groups: These groups can enhance lipophilicity and biological activity.
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties. The presence of the thiourea moiety allows for interaction with bacterial cell surfaces through hydrogen bonding and electrostatic interactions.
- Mechanism: The C=S and N-H groups in thiourea can be protonated under acidic conditions, enhancing their reactivity with bacterial components such as carboxyl and phosphate groups .
- Efficacy: Studies indicate that similar compounds exhibit MIC (Minimum Inhibitory Concentration) values ranging from 135 µg/mL to 145 µg/mL against E. coli . While specific data for the compound is limited, it is expected to exhibit comparable antibacterial activity due to structural similarities.
Anticancer Activity
Thiourea derivatives have been explored for their anticancer potential. They can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies: Compounds with similar structures have demonstrated IC50 values ranging from 1.29 to 20 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Mechanisms: The anticancer activity may involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways .
Antioxidant Activity
Thiourea compounds are also known for their antioxidant properties:
- Assessment Methods: Antioxidant activity can be evaluated using assays such as DPPH and ABTS radical scavenging tests.
- Findings: Some thiourea derivatives have shown IC50 values as low as 45 µg/mL in DPPH assays, indicating strong antioxidant capabilities .
Case Study 1: Antibacterial Efficacy
A study on bis(thiourea) derivatives demonstrated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity. This suggests that structural modifications could improve the antibacterial efficacy of similar thiourea derivatives .
Case Study 2: Anticancer Potency
Research on phosphonate thioureas revealed significant inhibitory effects against pancreatic and prostate cancer cell lines, with IC50 values as low as 3 µM. This highlights the potential of thiourea derivatives in targeted cancer therapies .
Data Table: Biological Activities of Thiourea Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs are summarized below:
Physical and Chemical Properties
- Solubility : The target compound is soluble in organic solvents (e.g., CHCl₃, THF) , whereas analogs with polar groups (e.g., 18e) show improved solubility in DMSO .
- Optical Rotation : The target compound’s enantiomeric excess (ee) exceeds 99% in catalytic applications , outperforming analogs like 18f ([α]ᴰ²⁷ = -18.0 in CHCl₃) .
- Thermal Stability : Derivatives with trifluoroacetyl groups (e.g., 18f) exhibit higher thermal stability due to electron-withdrawing effects .
Catalytic Performance in Asymmetric Reactions
Michael Additions
- Target Compound: Achieves 95–99% ee in vinylogous Michael additions of α,α-dicyanoolefins at 2–10 mol% loading .
- Cyclohexyl-Based Analogs (S,S-TUC/R,R-TUC) : Provide 80–90% ee in similar reactions, indicating diphenylethyl groups confer superior stereocontrol .
- Quinuclidinyl Derivatives () : Lower ee (70–85%) due to rigid bicyclic structure limiting substrate access .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this thiourea derivative, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves coupling a 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral (1S,2S)-diamine precursor. Critical parameters include:
-
Temperature : Reactions are often conducted under reflux (60–80°C) to enhance reactivity without decomposition .
-
Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) improve solubility of aromatic intermediates .
-
Catalysts : Base catalysts (e.g., triethylamine) facilitate thiourea formation by scavenging HCl .
-
Purification : Column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers and removes unreacted starting materials .
Reaction Optimization Table Parameter ------------------ Temperature Solvent Reaction Time Catalyst
Q. How is the stereochemical integrity of the (1S,2S)-diphenylethyl moiety verified?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase. Retention times are compared to standards .
- X-ray Crystallography : Confirms absolute configuration by analyzing diffraction data (e.g., C–C bond lengths, torsion angles) .
- Optical Rotation : Specific rotation values ([α]D) are measured and compared to literature data for chiral thiourea derivatives .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC (e.g., trifluoromethyl groups appear as singlets in ¹⁹F NMR) .
- ¹⁹F NMR : Confirms presence of CF₃ groups (δ ≈ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₉H₂₅F₆N₃S requires m/z 586.16) .
Advanced Research Questions
Q. How can enantiomeric purity be enhanced during synthesis, and what analytical methods detect impurities?
- Methodological Answer :
- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias enantiomer formation .
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize undesired enantiomers .
- Impurity Detection :
- LC-MS/MS : Identifies trace diastereomers (<0.5%) via fragmentation patterns .
- Vibrational Circular Dichroism (VCD) : Detects conformational impurities in the thiourea backbone .
Q. What strategies are recommended for studying this compound’s potential as a chiral catalyst or ligand?
- Methodological Answer :
- Catalytic Screening : Test in asymmetric reactions (e.g., Henry reaction, Michael addition) under varying conditions:
| Catalytic Activity Assessment |
|---|
| Reaction |
| ------------------- |
| Michael Addition |
| Aldol Reaction |
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to determine turnover frequency (TOF) .
Q. How should researchers address contradictions between computational modeling and experimental data (e.g., binding affinity vs. catalytic activity)?
- Methodological Answer :
- Density Functional Theory (DFT) : Re-optimize geometries using solvent-effect models (e.g., PCM) to align with experimental conditions .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants directly, resolving discrepancies with computational predictions .
- Data Reconciliation : Use Bayesian statistics to weight experimental vs. theoretical uncertainties .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose to aqueous buffers (pH 3–10) at 25–50°C; analyze degradation products via LC-QTOF .
- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .
- Photostability : UV irradiation (254 nm) identifies photo-degradation intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
